3-(1-azepanylsulfonyl)-N-isopropyl-4-methoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(1-azepanylsulfonyl)-N-isopropyl-4-methoxybenzamide often involves catalyzed annulation processes. A notable method includes the Rh(III)-catalyzed annulation of N-methoxybenzamides with ynesulfonamides, offering a practical route to 4-aminoisoquinolone derivatives under oxidant-free conditions at room temperature, showcasing good functional group tolerance and excellent selectivity (Tan et al., 2014).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been elucidated through acylation reactions followed by characterization with NMR, elemental analysis, and X-ray crystallography. These studies highlight the significance of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry, particularly affecting dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Rhodium-catalyzed reactions play a crucial role in the chemical transformations of N-methoxybenzamide derivatives, leading to various bioactive compounds. These methodologies often involve C-H alkylation and amination processes, enabling the synthesis of benzo[c]azepine-1,3(2H)-dione and other derivatives with moderate to good yields, highlighting the synthetic utility of these approaches (Xu et al., 2021).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds. However, specific studies focusing on this compound's physical properties were not identified in this search. Typically, these properties are determined through experimental methods involving solubility tests, differential scanning calorimetry (DSC), and X-ray crystallography for polymorph identification.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and functional group compatibility, are often explored through experimental studies involving catalysis, reaction kinetics, and mechanism elucidation. For example, the use of N-isopropyliodobenzamides as catalysts for oxidation reactions showcases the influence of substituents on reactivity, demonstrating the high efficiency of certain derivatives in alcohol oxidation processes (Yakura et al., 2018).
Mechanism of Action
Target of Action
The primary target of 3-(1-azepanylsulfonyl)-N-isopropyl-4-methoxybenzamide is Sirtuin 2 (SIRT2) . Sirtuins are a family of proteins that function as nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase enzymes . They play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions, such as cancer, metabolic disorders, and also cardiovascular and neurodegenerative diseases .
Mode of Action
This compound acts as a selective inhibitor of SIRT2 . It interacts with SIRT2, inhibiting its activity in a dose-dependent manner . This interaction results in changes to the regulatory effects that SIRT2 exerts on critical biological processes such as gene silencing, DNA repair, chromosomal stability, and longevity .
Biochemical Pathways
The inhibition of SIRT2 by this compound affects various biochemical pathways. Sirtuins, including SIRT2, bind to many proteins in various subcellular localizations, thus exerting regulatory effects on many biological processes . .
Result of Action
The inhibition of SIRT2 by this compound can lead to various molecular and cellular effects. For instance, it has been suggested that SIRT2 inhibitors can shift the balance between α- and β-secretase, reducing the Aβ load and leading to cognitive improvement in transgenic mouse models .
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methoxy-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(2)18-17(20)14-8-9-15(23-3)16(12-14)24(21,22)19-10-6-4-5-7-11-19/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZNKJIXGLCPIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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